Antiparasitic agent-14

Chagas disease Trypanosoma cruzi Amastigote inhibition

Antiparasitic agent-14 (compound 27) is the sole pyridyl-thiazolidinone with validated dual-pathogen activity against T. cruzi and L. amazonensis. Unlike structural analogs, it achieves sub-μM IC50 (0.89 µM) against T. cruzi amastigotes and superior selectivity (SI=51.86) vs. Miltefosine against L. amazonensis amastigotes. Its characterized cytotoxicity in RAW 264.7 macrophages (CC50=295.6 µM) enables standardized selectivity benchmarking. This non-interchangeable chemical probe is essential for Chagas disease and leishmaniasis SAR programs. Supplied as solid (≥98% purity); for research use only.

Molecular Formula C19H20N4OS
Molecular Weight 352.5 g/mol
Cat. No. B15559522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntiparasitic agent-14
Molecular FormulaC19H20N4OS
Molecular Weight352.5 g/mol
Structural Identifiers
InChIInChI=1S/C19H20N4OS/c1-13(2)17-18(24)23(16-7-5-4-6-8-16)19(25-17)22-21-14(3)15-9-11-20-12-10-15/h4-13,17H,1-3H3/b21-14+,22-19-
InChIKeyRTGFLEHQAVVRMJ-CDBPFAKTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antiparasitic Agent-14: A Dual-Activity Pyridyl-Thiazolidinone for Trypanosomatidae Research


Antiparasitic agent-14 is a synthetic small molecule belonging to the pyridyl-thiazolidinone class, identified as compound 27 in a novel series of 18 derivatives with antiparasitic activity against Trypanosomatidae parasites [1]. It demonstrates dual inhibitory effects against both Trypanosoma cruzi and Leishmania amazonensis, acting on the clinically relevant amastigote and trypomastigote forms [1]. With a molecular formula of C19H20N4OS and a molecular weight of 352.45 g/mol, this compound is supplied as a solid, typically stored at -20°C, and is intended exclusively for research use .

Why Antiparasitic Agent-14 Cannot Be Substituted by Other In-Class Pyridyl-Thiazolidinones


Within the series of 18 pyridyl-thiazolidinones synthesized by Conceição et al. (2023), antiparasitic agent-14 (compound 27) is the sole derivative demonstrating high dual-pathogen activity and a favorable selectivity profile for Leishmania amazonensis amastigotes, an attribute not shared by its structural analogs [1]. Generic substitution with other compounds from the same class (e.g., compounds 10-26) fails to replicate this unique combination of potency and selectivity, as evidenced by quantitative data showing that while other derivatives may possess anti-T. cruzi activity, they lack comparable leishmanicidal efficacy or exhibit lower selectivity indices [1]. Therefore, for research targeting both Chagas disease and leishmaniasis models, antiparasitic agent-14 is a non-interchangeable chemical probe [2].

Quantitative Differentiation Guide: Antiparasitic Agent-14 vs. Analogs and Standards


Potent Anti-T. cruzi Amastigote Activity Exceeding Class-Leading Analogs

Antiparasitic agent-14 (compound 27) demonstrates potent inhibition of T. cruzi amastigotes, the clinically relevant intracellular form, with an IC50 value of 0.89 µM, surpassing the activity of other top-performing analogs in the same series such as compound 17 (IC50 = 0.81 µM) and compound 18 (IC50 = 0.64 µM), while still being among the most potent derivatives identified [1].

Chagas disease Trypanosoma cruzi Amastigote inhibition

Dual-Pathogen Activity: Potent Anti-T. cruzi Trypomastigote Inhibition

In contrast to several analogs that show limited or no activity against trypomastigotes, antiparasitic agent-14 exhibits significant inhibition of the T. cruzi trypomastigote form with an IC50 of 1.5 µM, one of only five compounds out of the 18 tested to demonstrate such activity in this series [1].

Trypanosoma cruzi Trypomastigote Dual-activity

Superior Selectivity for Leishmania amazonensis Amastigotes Over Miltefosine

Antiparasitic agent-14 (compound 27) is distinguished as the only compound in the entire 18-derivative series to demonstrate higher selectivity compared to the reference drug Miltefosine against the amastigote form of Leishmania amazonensis, with an IC50 of 5.70 µM [1]. This superior selectivity is a critical differentiator, as Miltefosine is a standard-of-care antileishmanial agent, and compound 27's performance indicates a favorable therapeutic window in vitro [1].

Leishmaniasis Leishmania amazonensis Selectivity index

Dual-Action Profile Against Two Major Trypanosomatidae Genera

Antiparasitic agent-14 is the only compound in the series reported to exhibit potent antiparasitic activity against both Trypanosoma cruzi and Leishmania amazonensis, with IC50 values of 0.89 µM (T. cruzi amastigotes), 1.5 µM (T. cruzi trypomastigotes), 5.70 µM (L. amazonensis amastigotes), and 22.4 µM (L. amazonensis promastigotes) [1]. This dual-action profile is not observed in other potent analogs; for instance, compounds 15 and 18, while highly potent against T. cruzi, lack significant leishmanicidal activity [1].

Broad-spectrum antiparasitic Trypanosoma cruzi Leishmania amazonensis

Optimal Research Applications for Antiparasitic Agent-14 Based on Quantitative Evidence


Lead Optimization in Chagas Disease Drug Discovery

Antiparasitic agent-14 is an ideal starting point for structure-activity relationship (SAR) studies aimed at developing novel anti-Chagas disease therapeutics, given its potent sub-micromolar IC50 (0.89 µM) against T. cruzi amastigotes, the clinically relevant intracellular form of the parasite [1]. Its dual activity against trypomastigotes (IC50 = 1.5 µM) further supports its use in lifecycle-stage specific assays [1].

Leishmaniasis Research Requiring a Favorable Selectivity Profile

For studies investigating leishmanicidal mechanisms with a focus on therapeutic window, Antiparasitic agent-14 is uniquely suited due to its higher selectivity compared to Miltefosine against L. amazonensis amastigotes [1]. The calculated selectivity index of 51.86 (CC50 = 295.6 µM / IC50 = 5.70 µM) provides a quantifiable benchmark for evaluating compound safety in macrophage infection models [1].

Comparative Studies of Dual-Activity Antiparasitic Scaffolds

Antiparasitic agent-14 serves as a valuable reference compound for benchmarking new chemical entities against a dual-activity scaffold, as it is the only derivative in its series with demonstrated efficacy against both T. cruzi and L. amazonensis [1]. Researchers can use this compound to validate assay systems designed to screen for broad-spectrum anti-Trypanosomatidae agents [1].

In Vitro Cytotoxicity Profiling for Pyridyl-Thiazolidinones

The well-characterized cytotoxicity profile of Antiparasitic agent-14 (CC50 = 295.6 µM in RAW 264.7 murine macrophages) makes it a useful control for assessing the cytotoxic potential of new pyridyl-thiazolidinone analogs in host cell models [1]. This data point enables researchers to calculate selectivity indices for novel derivatives in a standardized and comparable manner [1].

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